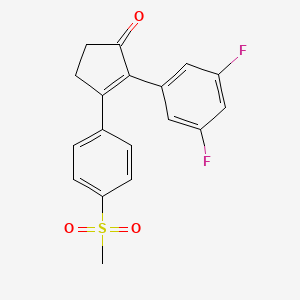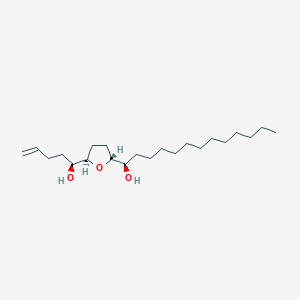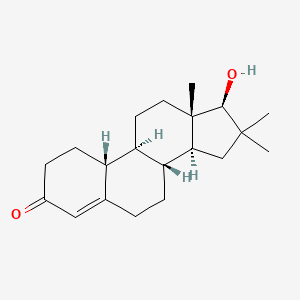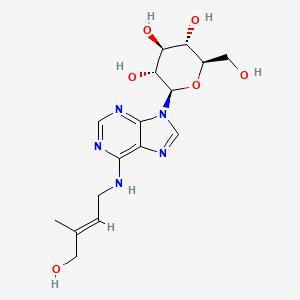
4-Methylmuconolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-carboxylatomethyl-4-methylbut-2-en-1,4-olide(1-) is the conjugate base of 4-carboxymethyl-4-methylbut-2-en-1,4-olide; major species at pH 7.3. It is a conjugate base of a 4-carboxymethyl-4-methylbut-2-en-1,4-olide.
Wissenschaftliche Forschungsanwendungen
Enzymatic Mechanisms and Crystal Structure
4-Methylmuconolactone (4-ML) plays a significant role in the degradation of methyl-substituted aromatic compounds, particularly in bacterial species like Pseudomonas reinekei MT1. The isomerization of 4-ML to 3-methylmuconolactone (3-ML) is crucial for the mineralization of 4-ML, catalyzed by this compound methylisomerase (MLMI). Studies have elucidated the crystal structure of MLMI and proposed a novel catalytic mechanism for this isomerization, broadening the understanding of proteins with a ferredoxin-like fold (Marín, Heinz, Pieper, & Klink, 2009).
Biodegradation Pathways
Research on the mml gene cluster in Pseudomonas reinekei MT1 has provided insights into the biodegradation of 4-ML. This cluster encodes enzymes involved in the metabolism of 4-ML, initiating with this compound methylisomerase and followed by various enzymatic reactions, leading to the metabolism of 4-ML into central metabolic pathways (Marín, Pérez-Pantoja, Donoso, Wray, González, & Pieper, 2010).
Stereochemistry and Resolution
The stereochemistry of 4-ML has been a subject of research, particularly in understanding the absolute configurations of naturally occurring methylmuconolactones. Studies have used X-ray crystallography and chemical correlation to determine the configurations, contributing to the broader knowledge of muconolactone stereochemistry (Cain, Freer, Kirby, & Rao, 1989).
Muconolactone Isomerases
Research has identified specific enzymes, such as muconolactone isomerases, that are involved in the metabolism of 4-ML in various bacterial species. These studies have focused on the enzyme's purification, characterization, and kinetic properties, contributing to a better understanding of the metabolic pathways of 4-ML and related compounds (Prucha, Peterseim, & Pieper, 1997).
Novel Enzymes in Modified Pathways
Research has also identified novel enzymes, such as 4-methyl-2-enelactone methyl-isomerase, in the modified 3-oxoadipate pathway in certain actinomycetes. This enzyme shows specificity to its lactone substrate and is key in the metabolism of 4-ML, indicating the uniqueness of these pathways in different bacterial strains (Bruce, Cain, Pieper, & Engesser, 1989).
Eigenschaften
Molekularformel |
C7H7O4- |
|---|---|
Molekulargewicht |
155.13 g/mol |
IUPAC-Name |
2-(2-methyl-5-oxofuran-2-yl)acetate |
InChI |
InChI=1S/C7H8O4/c1-7(4-5(8)9)3-2-6(10)11-7/h2-3H,4H2,1H3,(H,8,9)/p-1 |
InChI-Schlüssel |
FIKLRROSHXQNFN-UHFFFAOYSA-M |
SMILES |
CC1(C=CC(=O)O1)CC(=O)[O-] |
Kanonische SMILES |
CC1(C=CC(=O)O1)CC(=O)[O-] |
Synonyme |
4-methylmuconolactone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



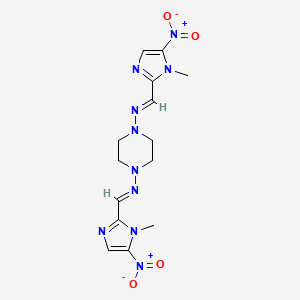

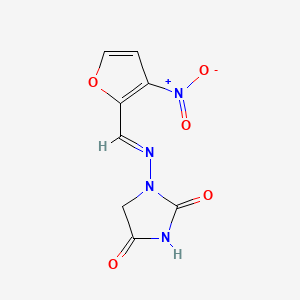
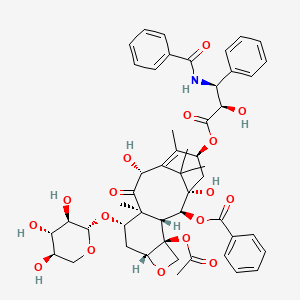
![(2-Methyl-[1,3]dioxolan-2-yl)-acetic acid [1-(3,4-dichloro-phenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethylene]-hydrazide](/img/structure/B1244633.png)
![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1244634.png)
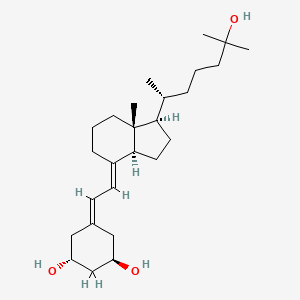
![3-[5-[(E)-(1H-tetrazol-5-ylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B1244640.png)
![4-bromo-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B1244641.png)

